4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Description
4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
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Biological Activity
4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, with the CAS number 1040709-68-9, is a synthetic compound that has garnered attention in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Property | Value |
---|---|
Molecular Formula | C22H26N2O3S |
Molecular Weight | 398.5 g/mol |
Structure | Structure |
Recent studies suggest that compounds similar to this compound may act as dual inhibitors of AChE and BuChE. These enzymes play critical roles in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer's disease.
Neuroprotective Effects
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Alzheimer's Disease Research :
- A study highlighted the synthesis of various derivatives that exhibited significant AChE and BuChE inhibitory activities. For instance, one derivative showed an IC50 value of 5.90 μM for AChE inhibition and 6.76 μM for BuChE inhibition . This suggests that similar compounds may have neuroprotective effects.
-
Cellular Studies :
- In vitro assays have demonstrated that compounds with structural similarities to this compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration.
Anticancer Potential
Research has indicated that thieno[3,4-b]pyrazine derivatives possess anticancer properties. The compound's structure may contribute to its ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.
Case Study 1: Dual Cholinesterase Inhibition
A recent investigation synthesized a series of benzyl derivatives and evaluated their cholinesterase inhibitory activities. Among these, compounds structurally related to this compound were found to exhibit promising dual inhibition profiles .
Case Study 2: Neuroprotective Assays
In another study focusing on neuroprotection, derivatives were tested against oxidative stress-induced cell death in neuronal cell lines. Results indicated that certain derivatives could significantly reduce cell death rates compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
1-benzyl-6,6-dioxo-4-(4-propan-2-ylphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16(2)18-8-10-19(11-9-18)24-21-15-28(26,27)14-20(21)23(13-22(24)25)12-17-6-4-3-5-7-17/h3-11,16,20-21H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASMFPSSMUXDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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